REACTION_SMILES
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[CH3:11][N:12]([c:13]1[cH:14][cH:15][cH:16][cH:17][n:18]1)[CH3:19].[CH3:1][CH:2]1[NH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[CH2:10]1.[CH3:20][C:21](=[O:22])[O:23][C:24](=[O:25])[CH3:26].[CH3:33][CH2:34][O:35][C:36](=[O:37])[CH3:38].[cH:27]1[cH:28][cH:29][n:30][cH:31][cH:32]1>>[CH3:1][CH:2]1[N:3]([C:21]([CH3:20])=[O:22])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1Cc2ccccc2N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(=O)N1c2ccccc2CC1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |